molecular formula C21H17N5O4S B2447031 methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate CAS No. 946262-48-2

methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2447031
CAS No.: 946262-48-2
M. Wt: 435.46
InChI Key: JAVJPRNRDVTAIR-UHFFFAOYSA-N
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Description

Methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[[2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-30-20(29)13-7-9-14(10-8-13)23-17(27)12-31-21-24-18-16(19(28)25-21)11-22-26(18)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVJPRNRDVTAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is fundamental for modifying solubility or introducing carboxylate-based functionalities.
Reaction Conditions :

  • Alkaline media (e.g., NaOH/ethanol or LiOH/THF)

  • Elevated temperatures (50–80°C)

Product :
4-[2-({4-Oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoic acid
Application :
Enhances hydrophilicity for improved bioavailability or further conjugation .

Amide Bond Cleavage

The acetamido linker can undergo acidic or enzymatic hydrolysis , though its stability under physiological conditions makes it a strategic spacer in prodrug designs.
Reaction Conditions :

  • Strong acids (e.g., HCl, H₂SO₄) or proteolytic enzymes

  • Prolonged reaction times

Products :

  • 4-Aminobenzoic acid derivative

  • 2-({4-Oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetic acid

Significance :
Facilitates selective degradation in targeted drug delivery systems.

Sulfanyl (Thioether) Oxidation

The sulfur atom in the sulfanyl group is susceptible to oxidation , forming sulfoxide or sulfone derivatives.
Reaction Conditions :

  • Oxidizing agents (e.g., H₂O₂, mCPBA)

  • Catalysts (e.g., Na₂WO₄)

Oxidation StateProductBiological Impact
SulfoxideMethyl 4-[2-({4-oxo-1-phenyl…yl}sulfinyl)…Altered receptor binding affinity
SulfoneMethyl 4-[2-({4-oxo-1-phenyl…yl}sulfonyl)…Enhanced metabolic stability

This modification is pivotal for tuning pharmacokinetic properties .

Nucleophilic Substitution at Pyrimidine Core

The pyrazolo-pyrimidine heterocycle participates in nucleophilic aromatic substitution at electron-deficient positions (e.g., C-6).
Reagents :

  • Amines, thiols, or alkoxides

  • Catalytic Pd or Cu

Example :
Replacement of the sulfanyl group with amines to enhance target specificity.

Cyclization Reactions

Under specific conditions, the acetamido group can undergo intramolecular cyclization to form fused heterocycles.
Reaction Pathway :

  • Heating in polar aprotic solvents (e.g., DMF, DMSO)

  • Acid/base catalysis

Product :
Pyrazolo[3,4-d]pyrimidine-fused quinazolinone derivatives, expanding structural diversity for SAR studies.

Reduction of Pyrimidine Ring

The pyrimidine moiety can be reduced to dihydro or tetrahydro derivatives, altering electron density and bioactivity.
Reagents :

  • H₂/Pd-C or NaBH₄/NiCl₂

Outcome :
Enhanced π-stacking interactions with DNA/RNA targets .

Functional Group Interconversion

The ester group serves as a handle for transesterification or amide formation :

  • Transesterification : Reacting with alcohols (e.g., ethanol, isopropyl alcohol) under acid catalysis .

  • Amide Formation : Condensation with amines via DCC/DMAP coupling.

Key Stability Considerations

  • pH Sensitivity : Degrades under strongly acidic/basic conditions due to ester and amide hydrolysis.

  • Thermal Stability : Decomposes above 200°C, with potential decarboxylation of benzoate derivatives .

Scientific Research Applications

Anticancer Properties

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit key kinases involved in tumor growth and progression. For instance, compounds similar to methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate have shown activity against various cancer cell lines by targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs) .

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell migration and proliferation. For example, one study reported that a related compound inhibited tumor growth in MCF-7 breast cancer cells at concentrations as low as 0.3 µM .

Antimicrobial Activity

Compounds containing the pyrazolo[3,4-d]pyrimidine moiety have also exhibited significant antimicrobial activity. Recent studies have shown that derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs . The presence of sulfur in the compound may enhance its binding affinity to target proteins involved in bacterial metabolism.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its inhibition of cyclooxygenase (COX) enzymes. Derivatives similar to this compound have shown promising results in suppressing COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This mechanism involves reducing the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses.

Antitubercular Activity

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to this compound . These findings suggest that further exploration into the compound's efficacy against tuberculosis could be beneficial.

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains . This suggests a favorable safety profile for further development in medicinal applications.

Mechanism of Action

The mechanism of action of methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Thioacetylated benzoates: Compounds with similar functional groups but different core structures.

Uniqueness

Methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate is unique due to the combination of its pyrazolo[3,4-d]pyrimidine core and thioacetylated benzoate moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

Methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate is a compound derived from the pyrazolo[3,4-d]pyrimidine scaffold, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Overview of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered attention due to their potent biological activities. They are known to inhibit various protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression and microbial resistance. The specific compound exhibits both anticancer and antibacterial properties, making it a candidate for dual-action therapeutics.

Anticancer Activity

Mechanism of Action
The anticancer activity of this compound is primarily attributed to its ability to inhibit tyrosine kinases such as c-Src and Bcr-Abl. These kinases are involved in the regulation of cell growth and proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Studies

  • Cell Line Studies : Research indicates that this compound has an IC50 value of approximately 2.24 µM against A549 lung cancer cells, significantly lower than the IC50 of doxorubicin (9.20 µM), a standard chemotherapy agent . This suggests enhanced efficacy in inducing cell death.
  • Apoptosis Induction : Flow cytometric analysis has demonstrated that treatment with this compound leads to significant apoptosis in A549 cells at low micromolar concentrations .
  • Broad Spectrum Activity : Additional studies have confirmed that pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxicity against a variety of cancer types including breast (MCF-7), prostate (PC-3), and hepatoma (HepG2) cell lines .

Antimicrobial Activity

Mechanism of Action
The antimicrobial properties of this compound arise from its ability to inhibit bacterial protein kinases and interfere with essential cellular processes in bacteria. This dual mechanism is particularly beneficial for cancer patients who are more susceptible to infections due to immunosuppression from cancer therapies.

Case Studies

  • Antibacterial Efficacy : Studies have shown that pyrazolo[3,4-d]pyrimidines can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, two common pathogens in clinical settings. The compounds were tested against these bacteria and demonstrated significant antibacterial activity comparable to conventional antibiotics like ampicillin and kanamycin .
  • Combination Therapy Potential : The potential for using this compound in combination with existing antibiotics has been highlighted as a promising strategy to enhance treatment efficacy while reducing the risk of antibiotic resistance .

Table 1: Anticancer Activity of this compound Against Various Cell Lines

Cell LineIC50 (µM)Comparison (Doxorubicin IC50)
A5492.249.20
MCF-71.74Not applicable
PC-3TBDNot applicable
HepG2TBDNot applicable

Table 2: Antimicrobial Activity Against Common Pathogens

BacteriaMinimum Inhibitory Concentration (MIC)Comparison with Antibiotics
Staphylococcus aureusTBDAmpicillin
Escherichia coliTBDKanamycin

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and coupling with thioacetamide intermediates. Key steps include:

  • Microwave-assisted synthesis for reduced reaction times (e.g., 30–60 minutes vs. 6–8 hours under reflux) .
  • Solvent-free conditions to minimize side products and improve yields (e.g., using DMF or dichloromethane with triethylamine as a catalyst) .
  • Characterization : Intermediates and final products are validated via NMR (¹H/¹³C), MS , and IR to confirm structural integrity .
    • Optimization : Adjusting temperature (e.g., 80–100°C for cyclization), stoichiometric ratios (e.g., 1:1.2 for sulfanyl coupling), and catalyst loading (e.g., 5 mol% Pd/C for reductions) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Approach :

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, employ co-solvents like ethanol (≤10% v/v) to maintain solubility without denaturing proteins .
  • Stability : Conduct stability studies under assay conditions (pH 7.4, 37°C) using HPLC-PDA to monitor degradation. Lyophilization or storage at –80°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for structural elucidation?

  • Case Study : Discrepancies between ¹H NMR (expected aromatic protons) and MS (unexpected adducts) may arise from residual solvents or impurities.
  • Resolution Strategies :

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .
  • High-resolution MS (HRMS) to distinguish between molecular ions and adducts (e.g., sodium/potassium clusters) .
  • Computational modeling (DFT or molecular mechanics) to predict NMR shifts and validate experimental data .

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in kinase inhibition?

  • SAR Framework :

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) to assess impact on binding affinity .
  • Assay Selection : Use enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) for IC₅₀ determination and surface plasmon resonance (SPR) for kinetic studies (kon/koff) .
    • Data Interpretation :
  • Molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .
  • Free-energy perturbation (FEP) calculations to quantify substituent effects on binding energy .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) across studies be reconciled?

  • Root Causes : Variability may stem from differences in assay conditions (e.g., ATP concentration), cell lines, or compound purity.
  • Mitigation Strategies :

  • Standardize assay protocols (e.g., fixed ATP at 1 mM for kinase assays) .
  • Orthogonal validation : Confirm activity via cell viability assays (MTT/WST-1) and Western blotting for downstream target phosphorylation .
  • Purity verification : Use HPLC-ELSD (evaporative light scattering detection) to ensure ≥95% purity .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the compound’s off-target effects using chemoproteomics (e.g., activity-based protein profiling) .
  • In Vivo Pharmacokinetics : Assess oral bioavailability and metabolic stability via LC-MS/MS in rodent models .

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